1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
Overview
Description
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is an organic compound that belongs to the benzofuran family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone typically involves the following steps:
Methoxylation: The addition of a methoxy group at the 7-position.
Acylation: The attachment of an ethanone group at the 1-position.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
- Use of catalysts to speed up the reaction.
- Optimization of temperature and pressure conditions.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone can undergo various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Conversion to more reduced forms.
Substitution: Replacement of the bromine or methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium methoxide (NaOCH3) or other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of pharmaceuticals or other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors and modulating their activity.
Pathways: Affecting biochemical pathways involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-Bromo-1-benzofuran-2-yl)-1-ethanone: Lacks the methoxy group.
1-(7-Methoxy-1-benzofuran-2-yl)-1-ethanone: Lacks the bromine atom.
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-propanone: Has a propanone group instead of an ethanone group.
Uniqueness
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is unique due to the specific combination of bromine, methoxy, and ethanone groups, which may confer distinct chemical and biological properties.
Biological Activity
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, biological evaluation, and the mechanisms underlying its activity, supported by data tables and relevant studies.
Synthesis
The synthesis of this compound involves the bromination of benzofuran derivatives followed by acetylation. The presence of methoxy and bromo substituents significantly influences the compound's biological properties, enhancing its interaction with biological targets.
Anticancer Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and the generation of reactive oxygen species (ROS).
Table 1: Cytotoxicity Data for this compound
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
K562 | 25 | Apoptosis induction via ROS |
A549 | 30 | Mitochondrial dysfunction |
HT-29 | 40 | Caspase activation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound was particularly effective against K562 leukemia cells, suggesting a targeted action in hematological malignancies .
Apoptosis Induction
The apoptosis mechanism was further explored using flow cytometry with Annexin V-FITC staining. The results indicated that this compound significantly increased phosphatidylserine exposure on the cell surface, a hallmark of early apoptosis.
Table 2: Apoptotic Effects on K562 Cells
Treatment Time (h) | % Early Apoptosis | % Late Apoptosis |
---|---|---|
12 | 15 | 5 |
24 | 30 | 10 |
48 | 50 | 20 |
The compound's ability to induce apoptosis was time-dependent, with a notable increase in both early and late apoptotic markers after extended exposure .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown moderate antibacterial activity against certain Gram-positive bacteria. The minimum inhibitory concentration (MIC) was determined for various strains.
Table 3: Antimicrobial Activity
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Streptococcus pneumoniae | 64 |
These findings suggest that the compound could be a candidate for further development in antimicrobial therapies .
Case Studies
In a study assessing the biological activity of benzofuran derivatives, it was found that compounds similar to this compound exhibited enhanced cytotoxicity compared to their unsubstituted counterparts. The introduction of bromine and methoxy groups was crucial for their increased potency against cancer cell lines .
Properties
IUPAC Name |
1-(4-bromo-7-methoxy-1-benzofuran-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrO3/c1-6(13)10-5-7-8(12)3-4-9(14-2)11(7)15-10/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQOGUSCBWCVSQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC(=C2O1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50618619 | |
Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
192381-08-1 | |
Record name | 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50618619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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